Cas no 3278-34-0 (Ethyl 2-(Ethoxycarbonothioylthio)acetate)

Ethyl 2-(Ethoxycarbonothioylthio)acetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester
- ethyl 2-ethoxycarbothioylsulfanylacetate
- AR3749
- CS-0151563
- Ethyl 2-[(Ethoxycarbonothioyl)thio]acetate
- ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
- ETHYL 2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETATE
- SY243973
- A913031
- MFCD11501887
- DTXSID40466141
- ethyl 2-((ethoxycarbonothioyl)thio)acetate
- SCHEMBL14865008
- ethyl2-((ethoxycarbonothioyl)thio)acetate
- 3278-34-0
- Ethyl 2-(Ethoxycarbonothioylthio)acetate
-
- MDL: MFCD11501887
- インチ: InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3
- InChIKey: RKRYBQILCOFTOM-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CSC(=S)OCC
計算された属性
- せいみつぶんしりょう: 208.02286
- どういたいしつりょう: 208.02278659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: Liquid
- PSA: 35.53
Ethyl 2-(Ethoxycarbonothioylthio)acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330
- ちょぞうじょうけん:Room temperature
Ethyl 2-(Ethoxycarbonothioylthio)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-50mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 50mg |
85.0CNY | 2021-07-17 | |
TRC | E940500-50mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 50mg |
$ 160.00 | 2022-06-05 | ||
TRC | E940500-100mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 100mg |
$ 250.00 | 2022-06-05 | ||
TRC | E940500-10mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27525-5g |
Ethyl 2-((ethoxycarbonothioyl)thio)acetate |
3278-34-0 | 95% | 5g |
¥1877.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-200mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 200mg |
193.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-1g |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 1g |
581.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ628-100mg |
Ethyl 2-(Ethoxycarbonothioylthio)acetate |
3278-34-0 | 95% | 100mg |
889CNY | 2021-05-07 | |
Chemenu | CM361129-5g |
Ethyl 2-(ethoxycarbonothioylthio)acetate |
3278-34-0 | 95%+ | 5g |
$246 | 2023-02-02 | |
Aaron | AR00I6Y1-1g |
Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester |
3278-34-0 | 95% | 1g |
$85.00 | 2025-02-28 |
Ethyl 2-(Ethoxycarbonothioylthio)acetate 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
Ethyl 2-(Ethoxycarbonothioylthio)acetateに関する追加情報
Ethyl 2-(Ethoxycarbonothioylthio)acetate: A Comprehensive Overview
Ethyl 2-(Ethoxycarbonothioylthio)acetate, also known by its CAS number 3278-34-0, is a versatile organic compound with significant applications in various fields. This compound, often abbreviated as EETA, belongs to the class of thioesters and has garnered attention due to its unique chemical properties and potential uses in modern chemistry. The structure of EETA is characterized by a central acetate group with an ethoxy substituent attached to a carbonothioylthio moiety, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the role of EETA in the synthesis of bioactive molecules. Researchers have demonstrated that the compound can serve as a precursor for the production of sulfur-containing drugs, which are known for their anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of EETA in the development of novel anti-cancer agents. The study revealed that derivatives of EETA exhibited potent cytotoxic activity against various cancer cell lines, suggesting its potential in oncology drug discovery.
In addition to its role in drug discovery, EETA has found applications in materials science. The compound's ability to form stable thiol-based networks has made it a valuable component in the synthesis of advanced polymers and coatings. A recent breakthrough reported in Nature Materials detailed how EETA can be utilized to create self-healing polymer films. These films exhibit exceptional mechanical properties and have potential applications in aerospace and automotive industries.
The synthesis of Ethyl 2-(Ethoxycarbonothioylthio)acetate involves a multi-step process that typically begins with the reaction of ethyl thiocyanate with an appropriate acylating agent. This process is highly efficient and can be optimized to achieve high yields. Recent advancements in catalytic methods have further enhanced the synthesis process, making it more environmentally friendly and cost-effective.
EETA's stability under various reaction conditions makes it an ideal candidate for use in industrial settings. Its resistance to hydrolysis and thermal degradation ensures long-term usability without compromising its chemical integrity. This property has been leveraged in the development of high-performance adhesives and sealants, which are critical components in construction and manufacturing industries.
Furthermore, Ethyl 2-(Ethoxycarbonothioylthio)acetate has shown promise in green chemistry initiatives. Its ability to participate in reactions that minimize waste production aligns with global efforts to promote sustainable chemical processes. A 2023 review published in Green Chemistry highlighted several eco-friendly applications of EETA, including its use as a building block for biodegradable plastics.
In conclusion, Ethyl 2-(Ethoxycarbonothioylthio)acetate (CAS No: 3278-34-0) is a multifaceted compound with diverse applications across various industries. Its role as an intermediate in organic synthesis, coupled with its contributions to drug discovery and materials science, underscores its importance in modern chemistry. As research continues to uncover new potentials for this compound, its significance is expected to grow further.
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